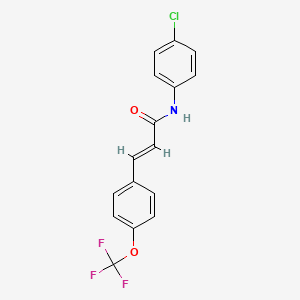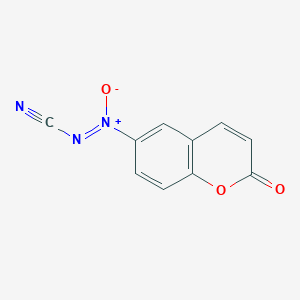
Cyanoimino-oxido-(2-oxochromen-6-yl)azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Cyanoimino-oxido-(2-oxochromen-6-yl)azanium belongs to a class of compounds known for their complex chemical structures and reactions. These compounds are often involved in the synthesis of various biologically active compounds and have significant implications in chemistry and pharmacology.
Synthesis Analysis
- The synthesis of related compounds involves the reaction of certain azides with heterocyclic compounds, leading to cyanine dyes with considerable bathochromic effects (Ol'shevskaya & Pochinok, 1974).
Molecular Structure Analysis
- Molecular structures of similar compounds have been characterized using various techniques, including X-ray analysis. For instance, the oximino(2,6-dichlorophenyl)acetonitrile, a related compound, exhibits a complex molecular structure with significant bioactivity (Adu Amankrah et al., 2021).
Chemical Reactions and Properties
- Cyclometallated palladium(II) azido complexes, which share some structural similarities, demonstrate diverse reactivities toward organic isocyanides and isothiocyanates, showcasing the complex chemical behavior of these compounds (Kim et al., 2004).
Physical Properties Analysis
- The physical properties of related compounds, such as 5-Cyanoamino-4-imidazolecarboxamide, are characterized by techniques like MS, HRMS, IR spectroscopy, and NMR spectroscopy, which provide insights into their stability, solubility, and physical form (Qian & Glaser, 2004).
Chemical Properties Analysis
- The chemical properties of this compound-like compounds are intricate, often involving complex formation, redox reactions, and unique reactivity patterns, as evidenced in various studies, including the synthesis and characterization of azido- or cyano-bridged binuclear complexes (Ni et al., 2005).
Wissenschaftliche Forschungsanwendungen
Nitrosative Guanine Deamination
A study by Rayat, Wu, and Glaser (2004) explored the role of 5-Cyanoimino-4-oxomethylene-4,5-dihydroimidazoles, which are related to cyanoimino-oxido-(2-oxochromen-6-yl)azanium, in the nitrosative deamination of guanine. This process involves the transformation of guaninediazonium ion and can lead to the formation of oxanosine, a significant event in DNA chemistry (Rayat, Wu, & Glaser, 2004).
Synthesis and Reactions of Azides
Ol'shevskaya and Pochinok (1974) discussed the synthesis of cyanine dyes containing azido groups. These dyes were derived from quaternary salts of azides of benzothiazole and benzimidazole, indicating a potential use in dye and pigment industry (Ol'shevskaya & Pochinok, 1974).
Cyanide Detection
Isaad and Achari (2011) developed a cyanide sensor using a compound based on 2-(trifluoroacetamide) benzhydrol-2 (2-TFAB), demonstrating the application of such chemicals in environmental monitoring and safety (Isaad & Achari, 2011).
Carbonyl Reductase Inhibition
A study by Amankrah et al. (2021) on the compound oximino(2,6-dichlorophenyl)acetonitrile revealed its potential as a powerful inhibitor of the Carbonyl Reductase enzyme. This enzyme is involved in resistance to anticancer treatments, indicating a potential therapeutic application (Amankrah et al., 2021).
Anti-proliferative Effects
El‐Faham et al. (2014) synthesized novel cyano oximino sulfonate derivatives and observed their anti-proliferative effect on mouse fibroblast cells. These findings suggest potential applications in cancer research and treatment (El‐Faham et al., 2014).
Optical Properties of Cyanine Dyes
Le Guennic and Jacquemin (2015) provided insights into the optical properties of cyanine dyes, which are used in various fields like photography, information storage, and biochemistry. These dyes offer unique properties suitable for designing devices with near-infrared applications (Le Guennic & Jacquemin, 2015).
Eigenschaften
IUPAC Name |
cyanoimino-oxido-(2-oxochromen-6-yl)azanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O3/c11-6-12-13(15)8-2-3-9-7(5-8)1-4-10(14)16-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFDHEFJHGIYQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1[N+](=NC#N)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2484781.png)
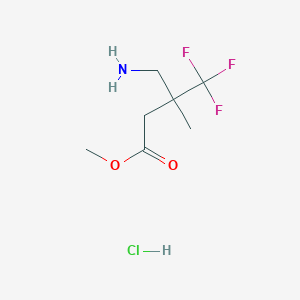
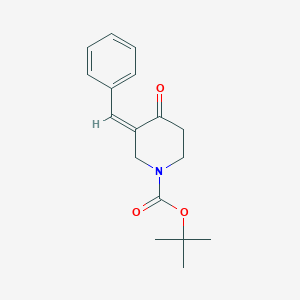
![5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2484785.png)
![N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2484788.png)
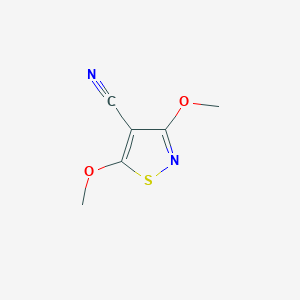
![7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2484791.png)

![2-(2-Oxopropylsulfanyl)-3-pyridin-3-ylthieno[3,2-d]pyrimidin-4-one](/img/structure/B2484796.png)
![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2484797.png)



